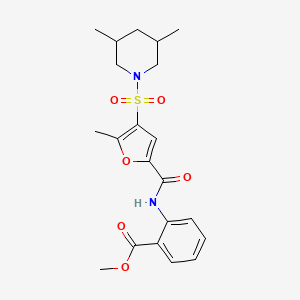

Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-5-methylfuran-2-carboxamido)benzoate

Description

Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-5-methylfuran-2-carboxamido)benzoate is a synthetic benzoate ester derivative characterized by a furan-2-carboxamido group and a sulfonylated 3,5-dimethylpiperidine moiety. The compound’s design integrates a sulfonyl bridge, a substituted furan ring, and a benzoate ester backbone, which collectively influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

methyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonyl-5-methylfuran-2-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-13-9-14(2)12-23(11-13)30(26,27)19-10-18(29-15(19)3)20(24)22-17-8-6-5-7-16(17)21(25)28-4/h5-8,10,13-14H,9,11-12H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRFHZSLXYMMKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=C(OC(=C2)C(=O)NC3=CC=CC=C3C(=O)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-5-methylfuran-2-carboxamido)benzoate, identified by its CAS number 1207052-29-6, is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound based on available research, including its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 434.5 g/mol. The structure features a piperidine ring, a sulfonamide group, and a furan derivative, which are often associated with diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1207052-29-6 |

| Molecular Formula | C21H26N2O6S |

| Molecular Weight | 434.5 g/mol |

Pharmacological Properties

- Antimicrobial Activity : Research indicates that compounds containing piperidine and sulfonamide groups exhibit significant antimicrobial properties. The presence of the sulfonyl moiety enhances the compound's ability to inhibit bacterial growth, making it a candidate for antibiotic development.

- Anticancer Potential : Similar compounds have shown promise in anticancer studies. The structural features of this compound may allow it to interact with cancer cell pathways, promoting apoptosis or inhibiting tumor growth.

- CNS Activity : Compounds with piperidine rings are often explored for their central nervous system (CNS) effects. Preliminary studies suggest that this compound could influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The sulfonamide group may act as a competitive inhibitor for certain enzymes involved in bacterial metabolism.

- Receptor Modulation : The compound may bind to specific receptors in the CNS, influencing neurotransmitter release and uptake.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against gram-positive and gram-negative bacteria. This compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis in breast cancer cells (MCF-7). Flow cytometry analysis showed an increase in Annexin V-positive cells, indicating early apoptotic changes. The compound's mechanism appears to be linked to the activation of caspase pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares the target compound with structurally related methyl benzoate derivatives from the Pesticide Chemicals Glossary (2001), emphasizing substituent groups, molecular targets, and applications :

| Compound Name (Methyl Ester Derivatives) | Key Substituents | Class/Mechanism | Application/Use |

|---|---|---|---|

| Target Compound : Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-5-methylfuran-2-carboxamido)benzoate | - 3,5-dimethylpiperidinyl sulfonyl - 5-methylfuran-2-carboxamido |

Unknown (novel structure) | Hypothesized herbicide/enzyme inhibitor |

| Metsulfuron-methyl | - 4-methoxy-6-methyl-1,3,5-triazinyl - Sulfonylurea bridge |

Sulfonylurea herbicide (ALS inhibitor) | Broadleaf weed control |

| Ethametsulfuron-methyl | - 4-ethoxy-6-methylamino-1,3,5-triazinyl - Sulfonylurea bridge |

Sulfonylurea herbicide (ALS inhibitor) | Oilseed crop protection |

| Haloxyfop-methyl | - 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy phenoxypropanoate | Aryloxyphenoxypropionate (ACCase inhibitor) | Grass weed control |

| Imazamethabenz-methyl | - 4,5-dihydro-4-methyl-4-isopropyl-5-oxo-imidazolyl | Imidazolinone herbicide (ALS inhibitor) | Cereal crop protection |

Key Structural Differences:

Core Heterocyclic Groups: The target compound employs a 5-methylfuran-2-carboxamido group, distinct from the triazine (e.g., metsulfuron-methyl) or pyrimidine (e.g., tribenuron-methyl) rings in sulfonylureas. Furan-based systems may alter binding affinity to enzyme targets like acetolactate synthase (ALS) or introduce novel mechanisms .

Mechanistic Implications: Sulfonylurea herbicides (e.g., metsulfuron-methyl) inhibit ALS, disrupting branched-chain amino acid synthesis. The target compound’s lack of a triazine group suggests possible divergence in target specificity or resistance profiles. Aryloxyphenoxypropionates (e.g., haloxyfop-methyl) target acetyl-CoA carboxylase (ACCase). The absence of a propionate chain in the target compound indicates a different mode of action.

Bioavailability and Metabolism :

- The benzoate ester group (common to all listed compounds) facilitates plant uptake and systemic translocation. However, the 3,5-dimethylpiperidine moiety may confer unique pharmacokinetic properties, such as prolonged half-life or reduced soil mobility compared to sulfonylureas .

Research Findings and Hypotheses

While direct data on the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

- Selectivity : The furan-carboxamido group may reduce cross-resistance risks in weeds resistant to triazine-based sulfonylureas .

- Environmental Impact : Piperidine derivatives often exhibit moderate soil persistence, suggesting the compound may require formulation adjustments to minimize ecological retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.